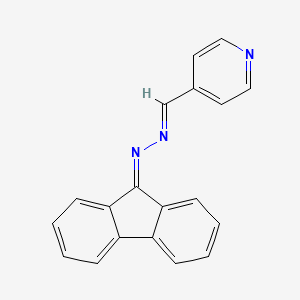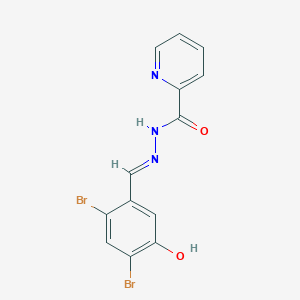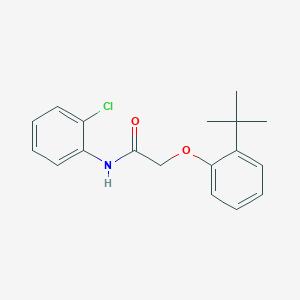![molecular formula C17H17ClN2O2 B5550858 2-chloro-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B5550858.png)
2-chloro-N-[4-(4-morpholinyl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- 2-chloro-N-[4-(4-morpholinyl)phenyl]benzamide is a chemical compound studied for various properties and applications in chemistry and pharmaceuticals.
Synthesis Analysis
- This compound has been synthesized through various methods, often involving the condensation of isocyanato compounds with morpholine derivatives. For example, Ji et al. (2018) synthesized a similar compound by condensing 1-chloro-4-isocyanato-2-(trifluoromethyl)benzene with 4-morpholino-1H-indazol-3-amine (Ji et al., 2018).
Molecular Structure Analysis
- The molecular structure of such compounds is often characterized by X-ray crystallography. For instance, Lu et al. (2017) determined the crystal structure of a related compound, revealing its molecular geometry and spatial arrangement (Lu et al., 2017).
Chemical Reactions and Properties
- Benzamide derivatives, including those with morpholine groups, often exhibit significant biological activities. The chemical reactions they undergo can lead to various pharmacological effects. For example, Donskaya et al. (2004) discussed the synthesis of a benzamide antidepressant through the interaction of chlorobenzamide with morpholine (Donskaya et al., 2004).
Physical Properties Analysis
- The physical properties of such compounds, like solubility, melting point, and crystal structure, are crucial for their practical applications. Detailed studies, such as those by Pang et al. (2006), often explore these aspects (Pang et al., 2006).
Chemical Properties Analysis
- The chemical properties, including reactivity, stability, and interactions with biological molecules, are key to understanding the compound's potential applications. Research by authors like Kato et al. (1991) often focuses on these properties, especially in the context of pharmacological applications (Kato et al., 1991).
Wissenschaftliche Forschungsanwendungen
Antitumor Activity and Cancer Cell Line Inhibition
Compounds with structures related to 2-chloro-N-[4-(4-morpholinyl)phenyl]benzamide have been synthesized and investigated for their antitumor properties. For example, the compound 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide exhibited inhibitory capacity against the proliferation of the A549 and BGC-823 cancer cell lines (X. Ji et al., 2018). This research underscores the potential of morpholino-phenyl-benzamide derivatives in cancer therapy.
Synthesis and Pharmacological Applications
The synthesis of novel compounds bearing the morpholino and benzamide groups has been extensively studied for various pharmacological applications. For instance, 4-chloro-N-(3-morpholinopropyl)benzamide, an antidepressant, has been developed through a multi-step synthesis process, showcasing the importance of these compounds in the development of new therapeutic agents (N. S. Donskaya et al., 2004).
Chemical Synthesis and Molecular Structure
Research into the chemical synthesis and structural analysis of morpholine-containing benzamides has led to the development of methods for creating complex molecules with potential therapeutic effects. For example, the one-pot synthesis of 2-arylbenzoxazole derivatives through Cu(I) catalyzed C–N/C–O coupling of N-(2-chloro-phenyl)-2-halo-benzamides and primary amines demonstrates the versatility of these compounds in organic synthesis (Dazhuang Miao et al., 2015).
Gastrokinetic Agents and Biological Activity
Morpholine derivatives have been evaluated for their gastrokinetic activity, highlighting the potential of these compounds in treating gastrointestinal disorders. The compound 4-amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2- morpholinyl]methyl] benzamide showed potent gastric emptying activity, comparing favorably with established treatments like cisapride and metoclopramide (S. Kato et al., 1991).
Eigenschaften
IUPAC Name |
2-chloro-N-(4-morpholin-4-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2/c18-16-4-2-1-3-15(16)17(21)19-13-5-7-14(8-6-13)20-9-11-22-12-10-20/h1-8H,9-12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YESHLPHVTZXKEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-({4-[(4-methyl-1H-pyrazol-1-yl)methyl]-1-piperidinyl}carbonyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B5550776.png)
![4,5-dimethyl-2-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl acetate](/img/structure/B5550778.png)

![N-(tert-butyl)-3,4-dimethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5550794.png)
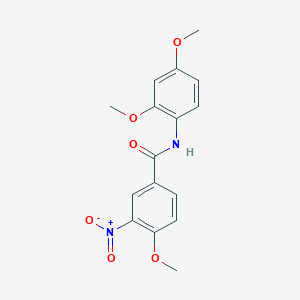
acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5550813.png)

![2-(3-methoxypropyl)-9-[4-(trifluoromethyl)pyrimidin-2-yl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5550825.png)
![1-(3-chlorophenyl)-4-[(2R)-2-hydroxy-2-phenylacetyl]-2-piperazinone](/img/structure/B5550844.png)
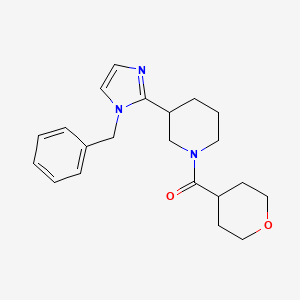
![2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B5550848.png)
